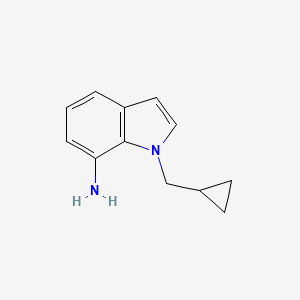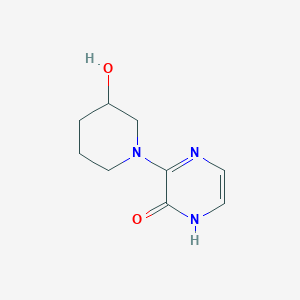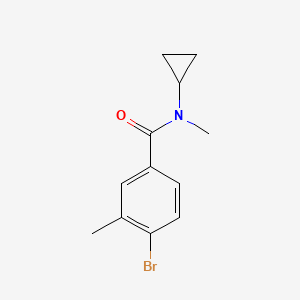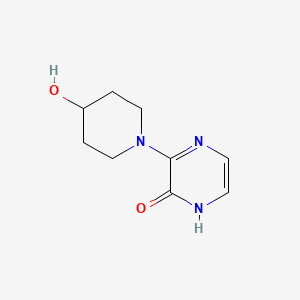![molecular formula C9H11N3O4 B1449735 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate CAS No. 1448137-78-7](/img/structure/B1449735.png)
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate
Overview
Description
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate is a useful research compound. Its molecular formula is C9H11N3O4 and its molecular weight is 225.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate is the extracellular signal-regulated kinase (Erk2) . Erk2 is a key player in the regulation of cell growth and differentiation .
Mode of Action
This compound interacts with Erk2, inhibiting its activity . This inhibition results in a decrease in the phosphorylation of Ribosomal S6 Kinase (RSK), a downstream target of Erk2 .
Biochemical Pathways
The compound affects the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival . By inhibiting Erk2, the compound disrupts this pathway, potentially leading to decreased cell growth and proliferation .
Result of Action
The inhibition of Erk2 by this compound leads to a decrease in the phosphorylation of RSK . This can result in decreased cell growth and proliferation, potentially making the compound useful in the treatment of diseases characterized by excessive cell growth, such as cancer .
Biochemical Analysis
Biochemical Properties
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as Erk2, which is involved in cell signaling pathways . This inhibition can lead to a decrease in phospho-RSK levels in cells, affecting various cellular functions . Additionally, this compound can bind to specific proteins, altering their activity and stability.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In HepG2 cells, for example, this compound has been shown to inhibit Erk2, leading to a reduction in phospho-RSK levels . This can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modulate these processes makes it a valuable tool for studying cellular functions and developing therapeutic strategies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes such as Erk2 by binding to their active sites, preventing their normal function . This inhibition can lead to downstream effects on cell signaling pathways and gene expression. Additionally, the compound may interact with other proteins and enzymes, modulating their activity and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish as it degrades . Understanding these temporal effects is crucial for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function . At high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of careful dosage optimization in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s ability to modulate these pathways can influence cellular metabolism and energy production . Understanding its role in metabolic pathways is essential for elucidating its effects on cellular function and developing targeted therapies.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can affect the compound’s accumulation and activity, influencing its overall effects on cellular function.
Subcellular Localization
This compound’s subcellular localization is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall effects on cellular processes. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.
Properties
IUPAC Name |
oxalic acid;5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.C2H2O4/c1-2-8-3-6-4-9-5-10-7(1)6;3-1(4)2(5)6/h4-5,8H,1-3H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDTZMMLNJBLJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CN=CN=C21.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline](/img/structure/B1449653.png)






![3-[2-(2-Methoxyethoxy)-phenyl]-propionic acid](/img/structure/B1449669.png)





